molecular formula C17H13BrN3Na4O5P B15073806 tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate

tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate

Cat. No.: B15073806
M. Wt: 542.1 g/mol
InChI Key: QBVOZIDKUFSQIL-KSPCQCAYSA-J
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Description

Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is a synthetic and biologically active compound. It is known for its role as an antagonist of NMDA receptors, specifically inhibiting NMDA (NR1+NR2A) receptors . This compound is utilized primarily in research settings to study the function and modulation of NMDA receptors.

Preparation Methods

The synthesis of tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate involves several steps, including the formation of the quinoxaline core and subsequent functionalization. The synthetic route typically includes:

    Formation of the Quinoxaline Core: This involves the condensation of an o-phenylenediamine with a dicarbonyl compound.

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Amination: Attachment of the amino group to the ethyl side chain.

    Phosphonation: Introduction of the phosphonatomethyl group.

    Sodium Salt Formation: Conversion to the tetrasodium salt form for increased solubility and stability.

Chemical Reactions Analysis

Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The phosphonatomethyl group can undergo hydrolysis to form phosphonic acid derivatives.

Scientific Research Applications

Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is widely used in scientific research, particularly in the following areas:

    Chemistry: As a model compound for studying the reactivity of quinoxaline derivatives.

    Biology: To investigate the role of NMDA receptors in various physiological and pathological processes.

    Medicine: Potential therapeutic applications in neurological disorders due to its NMDA receptor antagonistic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to the NMDA receptor, specifically the NR1+NR2A subunits, and inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and memory formation. The molecular targets include the glutamate binding site on the NMDA receptor, and the pathways involved are primarily related to synaptic transmission and neuroprotection .

Comparison with Similar Compounds

Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is unique due to its high selectivity for NMDA (NR1+NR2A) receptors over other subtypes. Similar compounds include:

Properties

Molecular Formula

C17H13BrN3Na4O5P

Molecular Weight

542.1 g/mol

IUPAC Name

tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate

InChI

InChI=1S/C17H17BrN3O5P.4Na/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;/q;4*+1/p-4/t9-,17?;;;;/m1..../s1

InChI Key

QBVOZIDKUFSQIL-KSPCQCAYSA-J

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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